molecular formula C12H10FNO B1373237 3-(Benzyloxy)-2-fluoropyridine CAS No. 1432680-02-8

3-(Benzyloxy)-2-fluoropyridine

Cat. No.: B1373237
CAS No.: 1432680-02-8
M. Wt: 203.21 g/mol
InChI Key: GZPOVSFQACAIFD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a benzyloxy group at the third position and a fluorine atom at the second position

Scientific Research Applications

3-(Benzyloxy)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyridines and derivatives . These compounds are known to interact with various biological targets, depending on their specific structures and functional groups.

Mode of Action

Compounds with similar structures, such as benzylic compounds, are known to undergo various reactions due to the activation of benzylic hydrogens towards free radical attack . This activation is enhanced due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ functions.

Biochemical Pathways

Aminopyridines and their derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the known reactivity of benzylic compounds , it can be hypothesized that the compound may induce changes in the function of its targets, potentially leading to various downstream effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally influence the action and stability of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.

Major Products Formed:

  • Oxidation of the benzyloxy group yields benzaldehyde derivatives.
  • Reduction of the pyridine ring results in piperidine derivatives.
  • Substitution reactions lead to various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3-(Benzyloxy)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Fluoropyridine:

    3-(Benzyloxy)-4-fluoropyridine: Has an additional fluorine atom, which can further modify its reactivity and interactions.

Uniqueness: 3-(Benzyloxy)-2-fluoropyridine is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these substituents can enhance its utility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOVSFQACAIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287833
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-02-8
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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